Atto 590 NHS ester

概要

説明

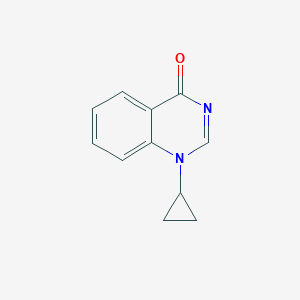

Atto 590 NHS ester is a novel fluorescent label that belongs to the class of rhodamine dyes . It is characterized by strong absorption, high fluorescence quantum yield, and high thermal and photochemical stability . It is highly suitable for single-molecule detection applications and high-resolution microscopy .

Synthesis Analysis

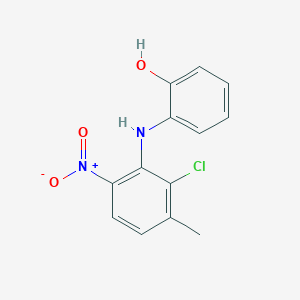

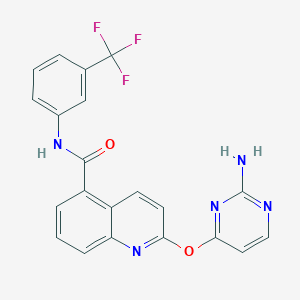

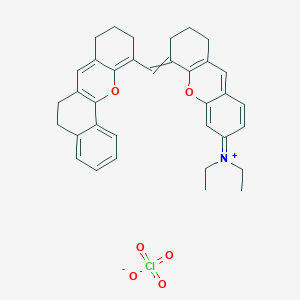

Atto 590 NHS ester is an amine-reactive reagent that readily reacts with compounds containing amino groups, forming a chemically stable amide bond between the dye and a protein . The dye is moderately hydrophilic and consists of a mixture of two isomers with practically identical absorption and fluorescence .Molecular Structure Analysis

The molecular structure of Atto 590 NHS ester is based on the Rhodamine structure . The fluorescence is excited most efficiently in the range 575 - 610 nm .Physical And Chemical Properties Analysis

Atto 590 NHS ester has an absorption maximum of 593 nm and an emission maximum of 622 nm . It has a high fluorescence quantum yield and high thermal and photo-stability . The dye is moderately hydrophilic .科学的研究の応用

High-Resolution Microscopy

Atto 590 NHS ester is highly suitable for high-resolution microscopy techniques such as Photoactivated Localization Microscopy (PALM), direct Stochastic Optical Reconstruction Microscopy (dSTORM), and Stimulated Emission Depletion (STED) microscopy. These applications benefit from the dye’s strong absorption and high fluorescence quantum yield, allowing for single-molecule detection .

Flow Cytometry (FACS)

The dye is also used in flow cytometry for labeling cells or other particles, enabling the analysis of physical and chemical characteristics of particles as they flow in a fluid stream through a beam of light .

Fluorescence In-Situ Hybridization (FISH)

Atto 590 can be applied in FISH, a molecular cytogenetic technique that uses fluorescent probes that bind to only those parts of the chromosome with a high degree of sequence complementarity .

Western Blotting

It may be suitable for site-specific labeling of proteins in human embryonic kidney (HEK293T) cell lysates for western blotting, which is a method used to detect specific proteins in a sample using antibody binding .

Widefield Microscopy Studies

Atto 590 NHS ester can be used in widefield microscopy studies, where it helps in visualizing structures within living or fixed cells and tissues .

FRET-Based Applications

The dye is employed in Fluorescence Resonance Energy Transfer (FRET) studies, which is a technique used to study the interaction between two fluorescently labeled molecules (such as proteins) .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

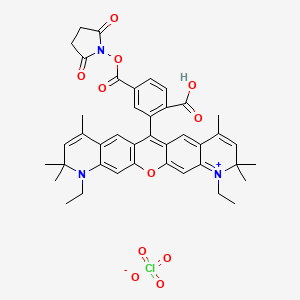

2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N3O7.ClHO4/c1-9-42-31-18-33-29(16-26(31)22(3)20-40(42,5)6)37(30-17-27-23(4)21-41(7,8)43(10-2)32(27)19-34(30)50-33)28-15-24(11-12-25(28)38(47)48)39(49)51-44-35(45)13-14-36(44)46;2-1(3,4)5/h11-12,15-21H,9-10,13-14H2,1-8H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJDVERDESTYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42ClN3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849484 | |

| Record name | 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atto 590 NHS ester | |

CAS RN |

670269-33-7 | |

| Record name | 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9E)-Erythromycin 9-[O-[[(2-Methoxyethoxy)methoxy]methyl]oxime]](/img/structure/B1515224.png)